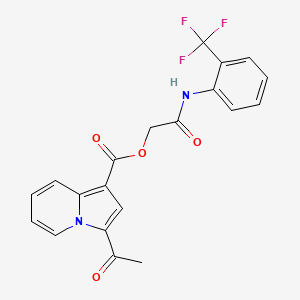

2-Oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl 3-acetylindolizine-1-carboxylate

Description

2-Oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl 3-acetylindolizine-1-carboxylate is a synthetic indolizine derivative characterized by a bicyclic indolizine core substituted with a 3-acetyl group and a 1-carboxylate ester. The ester side chain contains a 2-oxoethyl moiety functionalized with a (2-trifluoromethylphenyl)amino group.

Properties

IUPAC Name |

[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl] 3-acetylindolizine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F3N2O4/c1-12(26)17-10-13(16-8-4-5-9-25(16)17)19(28)29-11-18(27)24-15-7-3-2-6-14(15)20(21,22)23/h2-10H,11H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHFRSPHJEAZJTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C2N1C=CC=C2)C(=O)OCC(=O)NC3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-Oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl 3-acetylindolizine-1-carboxylate is a synthetic derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

- Molecular Formula : C₁₅H₁₄F₃N₃O₃

- Molecular Weight : 341.29 g/mol

This compound features a trifluoromethyl group, which is known to enhance biological activity by increasing lipophilicity and modifying the interaction with biological targets.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activities. For instance, derivatives containing the indolizine moiety have been shown to inhibit cancer cell proliferation through various mechanisms, including:

- Inhibition of Cell Growth : In vitro studies demonstrate that related compounds can effectively inhibit the growth of human colorectal cancer cells by inducing apoptosis and blocking cell cycle progression .

- Targeting Drug Resistance : Compounds like NVP-BHG712, which share structural similarities, have been shown to inhibit ABC transporters associated with drug resistance in cancer therapy . This suggests a potential application for 2-Oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl 3-acetylindolizine-1-carboxylate in overcoming chemoresistance.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : It is hypothesized that the compound may inhibit certain enzymes involved in metabolic pathways critical for cancer cell survival.

- Receptor Modulation : The presence of specific functional groups may allow for interaction with cellular receptors, potentially modulating signaling pathways related to cell growth and apoptosis.

In Vitro Studies

A study conducted on similar indolizine derivatives demonstrated their ability to induce apoptosis in various cancer cell lines. The results showed a dose-dependent inhibition of cell viability, with IC50 values indicating significant potency at low concentrations.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Indolizine A | HCT116 | 12.5 | Apoptosis induction |

| Indolizine B | MCF7 | 8.0 | Cell cycle arrest |

| 2-Oxo Compound | A549 | TBD | TBD |

In Vivo Studies

In vivo studies on related compounds have shown promising results in tumor-bearing mouse models. These studies often report reduced tumor size and improved survival rates when treated with indolizine derivatives.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Key Observations:

- Core Structure Differences: The indolizine core in the target compound contrasts with pyridine-isoxazole (–4) and naphthalene-isoxazole () systems. Indolizine’s bicyclic structure may enhance rigidity and π-π stacking compared to monocyclic pyridine or naphthalene derivatives .

- Substituent Effects: The CF₃ group in the target compound and –5 derivatives improves lipophilicity and metabolic resistance compared to non-CF₃ analogs like those in . Ester vs. Amide Linkages: The target compound’s ester group is more hydrolytically labile than the amides in –5, suggesting shorter in vivo half-life unless stabilized by the CF₃ group .

Physicochemical Properties

- Lipophilicity: The CF₃ and acetyl groups in the target compound likely increase logP compared to non-CF₃ indolizines () but reduce it relative to thioether-linked isoxazole derivatives (–4), which have additional hydrophobic methyl/isoxazole groups .

- Solubility : The carboxylate ester and acetyl groups may enhance aqueous solubility compared to benzoyl-substituted indolizines (), though amide-based derivatives () could exhibit better solubility due to hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.